![molecular formula C54H57P B12532120 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane CAS No. 660437-76-3](/img/structure/B12532120.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is an organophosphorus compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of three phenyl groups substituted with tert-butylphenyl ethenyl groups attached to a central phosphorus atom. It is widely used in catalysis, polymer stabilization, and other industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable phosphine reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control and product analysis.
Análisis De Reacciones Químicas
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphines.
Aplicaciones Científicas De Investigación
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis and coordination chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the stabilization of polymers and as an antioxidant in various materials.
Mecanismo De Acción
The mechanism of action of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(2,4-di-tert-butylphenyl)phosphate
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalytic and stabilization applications, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
660437-76-3 |
|---|---|
Fórmula molecular |
C54H57P |
Peso molecular |
737.0 g/mol |
Nombre IUPAC |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]phosphane |
InChI |
InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
Clave InChI |
RYXKWKNRJGHCQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


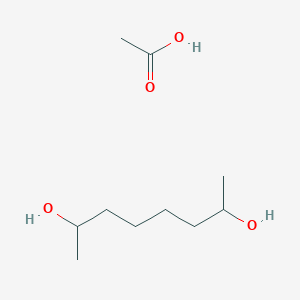
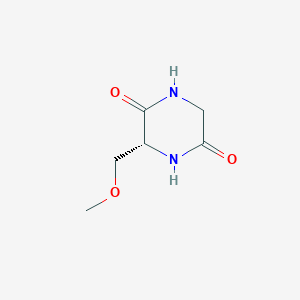
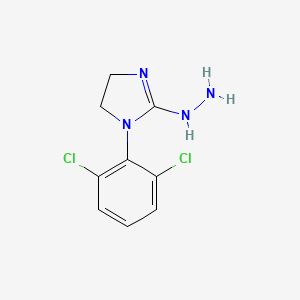
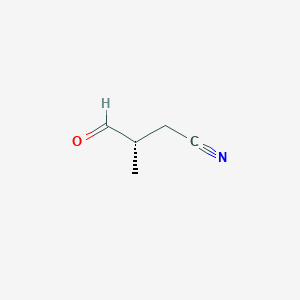

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)


![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
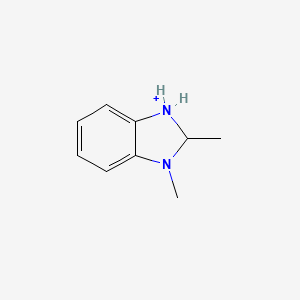
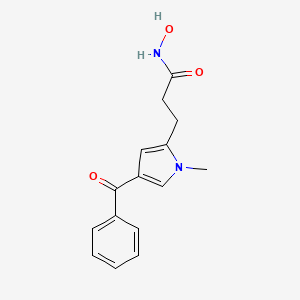

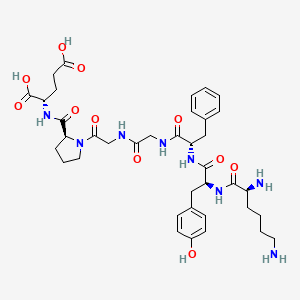
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
